![molecular formula C7H12N2O4 B1453929 {[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid CAS No. 1249135-32-7](/img/structure/B1453929.png)

{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid

Übersicht

Beschreibung

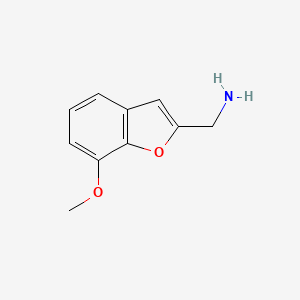

{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid is a chemical compound with the molecular formula C7H12N2O4 . It has a molecular weight of 188.18 . The compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of {[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid is represented by the formula C7H12N2O4 . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC), the ethyl ester of carbamic acid, is present at low levels in many fermented foods and beverages. It is genotoxic and carcinogenic to various species, classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC). Ethyl carbamate formation can occur through several chemical mechanisms, including the ethanolysis of urea during fermentation steps. Various methods are developed to determine ethyl carbamate in foods and beverages, ranging from gas chromatography coupled to mass spectrometry (GC-MS) to high-performance liquid chromatography (HPLC). Preventative methods are also employed to reduce ethyl carbamate levels in food, including optimized practices in food production and abatement of ethyl carbamate precursors through enzymatic, physical chemical, or chemical methods (Weber & Sharypov, 2009).

Catalytic Hydrogen Production from Formic Acid

Formic acid serves as a liquid organic hydrogen carrier, releasing hydrogen on demand using catalysts. Metal complexes, particularly stable Ru and Ir supported metal complexes, show high efficiency in hydrogen production from formic acid decomposition. The challenges in separating metal complexes from the reaction mixture limit their industrial applications, a problem that can be resolved by supporting metal complexes on various surfaces. This advancement could be beneficial for the development of novel catalysts for hydrogen production (Bulushev, 2021).

Organic Acids in Industrial Applications

Organic acids, such as formic acid, play a significant role in industrial applications, particularly in stimulation operations for oil and gas extraction. Formic acid, due to its lower corrosivity compared to hydrochloric acid, is utilized in high-temperature operations to enhance the dissolution of mineral deposits and reduce corrosion rates. Organic acids also serve in dissolving drilling-mud filter cakes and as iron-sequestering agents, showcasing their versatility and importance in various industrial processes (Alhamad et al., 2020).

Eigenschaften

IUPAC Name |

2-[[3-(dimethylamino)-3-oxopropyl]amino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-9(2)5(10)3-4-8-6(11)7(12)13/h3-4H2,1-2H3,(H,8,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJPIADBVSGJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCNC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

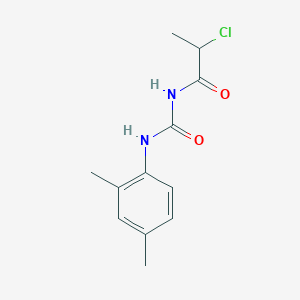

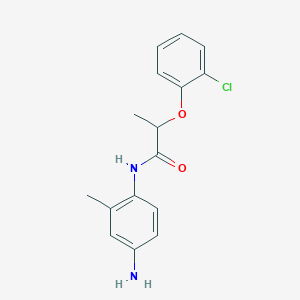

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)

![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)

![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)

![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)

![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)

![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)